molecular formula C18H20N4O2S B2444150 (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine CAS No. 951921-21-4

(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine

Cat. No. B2444150
CAS RN: 951921-21-4
M. Wt: 356.44
InChI Key: NBSFLAWVOVWSCA-UHFFFAOYSA-N
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Description

“(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine” is a compound that has been synthesized and studied for its potential biological activities . It is related to the benzimidazole class of compounds, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of related compounds often involves reactions with benzene derivatives that have nitrogen-containing functionality ortho to each other . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione has been reacted with 4-fluorobenzaldehyde in DMSO to get a similar compound .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized by techniques such as single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR . The crystal structure of a similar compound was found to belong to the orthorhombic space group Pbcn .


Chemical Reactions Analysis

In the synthesis of related compounds, o-phenylenediamine has been reacted with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles . The reaction probably proceeds via a mechanism involving cyclocondensation .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of a benzimidazole moiety in its structure suggests it may interact with biological targets via hydrogen bonding, pi-stacking, or other non-covalent interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been shown to interact with a variety of biological pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its molecular weight (356.45 g/mol) suggests it may have reasonable oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities exhibited by benzimidazole derivatives, it’s likely that this compound could have multiple effects at the cellular level .

Future Directions

The future directions for research on “(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . There is an ongoing interest in the development of new therapeutics that could act as anti-leukemic agents with less or minimal side effects .

properties

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSFLAWVOVWSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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